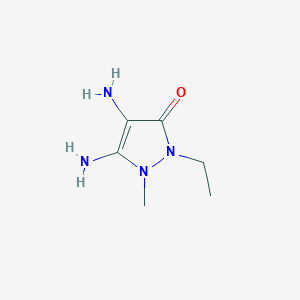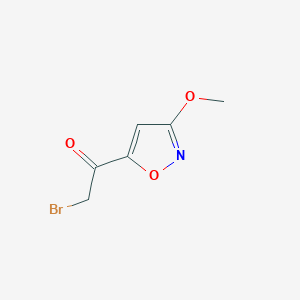
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone typically involves the bromination of 1-(3-methoxyisoxazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to 1-(3-methoxyisoxazol-5-yl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield 1-(3-methoxyisoxazol-5-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of isoxazole derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoxazole ring may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone: This compound has a methyl group instead of a methoxy group, which may result in different reactivity and biological activity.
2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
Properties
Molecular Formula |
C6H6BrNO3 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6-2-5(11-8-6)4(9)3-7/h2H,3H2,1H3 |
InChI Key |
RYEZAVAVYVDROG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)
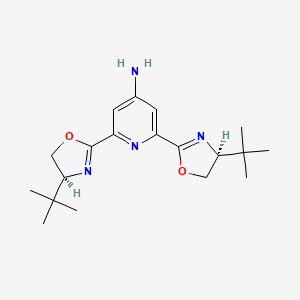
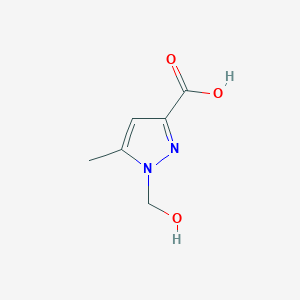
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
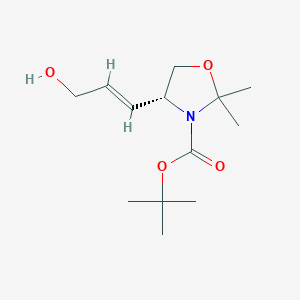
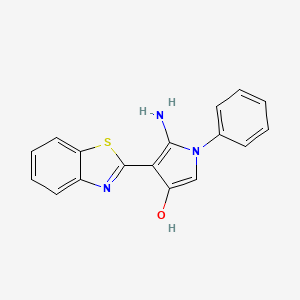
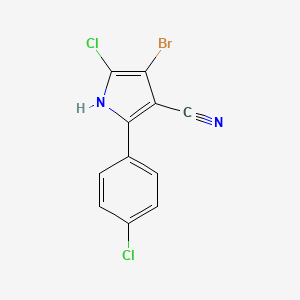
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
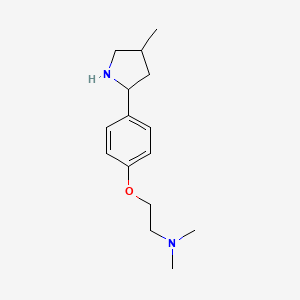
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
